![molecular formula C20H21N3O3S2 B2942342 [4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone CAS No. 886922-98-1](/img/structure/B2942342.png)

[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

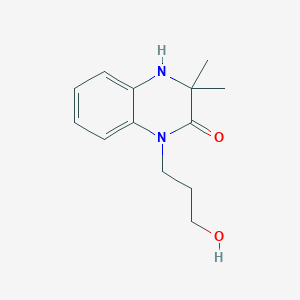

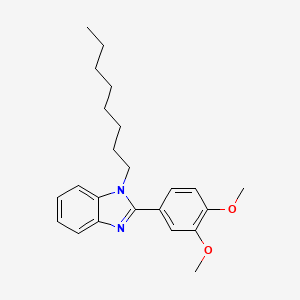

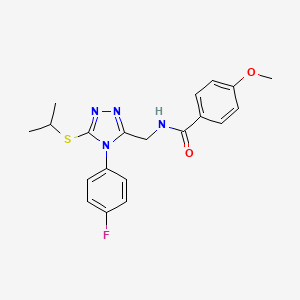

The compound seems to be a derivative of benzothiazole and piperazine. Benzothiazole derivatives are common structural units in pharmacological drugs and medicinal chemistry . Piperazine derivatives also have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Scientific Research Applications

Antimicrobial Activity

One area of research focuses on the antimicrobial properties of benzothiazole derivatives. For instance, Patel et al. (2011) synthesized new pyridine derivatives, including benzothiazole derivatives, and evaluated their in vitro antimicrobial activity, observing variable and modest activity against investigated bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). This highlights the potential of such compounds in developing new antimicrobial agents.

Antiproliferative and Anti-HIV Activity

Compounds containing benzothiazole moieties have been studied for their antiproliferative and anti-HIV activities. A notable study by Al-Soud et al. (2010) synthesized a series of derivatives and evaluated them in vitro for their antiproliferative activity against a large panel of human tumor-derived cell lines. Some compounds showed remarkable effects, indicating their potential as therapeutic agents against cancer and HIV (Al-Soud, Al-Sa’doni, Saber, Al-Shaneek, Al-Masoudi, & la Colla, 2010).

Anticancer Activity

Manasa et al. (2020) designed and synthesized benzothiazole-piperazine derivatives, screening them for cytotoxic activity against various cancer cell lines. The study discovered compounds with significant cytotoxicity, suggesting their potential in cancer therapy (Manasa et al., 2020).

Antitubercular Potential

The search for new anti-mycobacterial agents led to the identification of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as promising chemotypes. Pancholia et al. (2016) synthesized and evaluated diverse derivatives for their potential anti-tubercular activity, with some compounds exhibiting promising activity against Mycobacterium tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Enzyme Inhibition

Abbasi et al. (2017) synthesized derivatives of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone and assessed their enzyme inhibitory activities. Their findings indicated that some compounds demonstrated excellent inhibitory effects against key enzymes, suggesting their potential in treating diseases related to enzyme malfunction (Abbasi et al., 2017).

Mechanism of Action

Target of Action

It is known that structurally similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

Based on the structural similarity to 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, it can be inferred that this compound may interact with dopamine and serotonin receptors, leading to their antagonism .

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it can be inferred that it may impact the dopaminergic and serotonergic pathways .

Pharmacokinetics

It is known that structurally similar compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Result of Action

Based on the potential antagonistic action on dopamine and serotonin receptors, it can be inferred that this compound may alter neurotransmitter signaling, potentially leading to changes in mood, cognition, and behavior .

properties

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-2-28(25,26)18-10-6-3-7-15(18)19(24)22-11-13-23(14-12-22)20-21-16-8-4-5-9-17(16)27-20/h3-10H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFUKCNLAKYDQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2942260.png)

![ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B2942264.png)

![N-(2,4-dimethylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2942268.png)

![2-amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2942270.png)

![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2942272.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2942274.png)

![8-(3,4-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942275.png)

![2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol](/img/structure/B2942277.png)

![1-chloro-N-[1-(4-cyanophenyl)-3,4-dimethyl-1H-pyrazol-5-yl]isoquinoline-3-carboxamide](/img/structure/B2942279.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2942280.png)

![Methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2942282.png)